N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
CAS No.: 899782-56-0
Cat. No.: VC11903718
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899782-56-0 |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)27-23(29)20-5-3-4-6-21(20)26(24(27)30)15-22(28)25-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | IIZUEDWTFWEMIG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Structural and Physicochemical Properties
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (CAS No. 899782-56-0) belongs to the quinazolinone class, a family of heterocyclic compounds known for their diverse pharmacological profiles. Its molecular formula, , corresponds to a molecular weight of 415.4 g/mol. The IUPAC name reflects its intricate structure: a tetrahydroquinazolinone scaffold substituted with a 4-methylphenyl group at position 3, an acetamide linker at position 1, and a 4-methoxyphenyl moiety as the terminal amide substituent.
Key Structural Features:
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Tetrahydroquinazolinone Core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, contributing to planar rigidity and hydrogen-bonding capacity.
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4-Methoxyphenyl Group: Enhances solubility via the methoxy (-OCH) group while enabling π-π stacking interactions with biological targets.
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4-Methylphenyl Substituent: Introduces hydrophobicity, potentially improving membrane permeability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 899782-56-0 |
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 2-[3-(4-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C |
The compound’s stability is influenced by the electron-withdrawing carbonyl groups and the steric protection offered by the methyl and methoxy substituents. Preliminary solubility studies suggest moderate polarity, with better dissolution in dimethyl sulfoxide (DMSO) than in aqueous buffers.
Biological Activities and Mechanisms
Table 2: In Vitro Cytotoxicity Data (Hypothetical Model)
| Cell Line | IC (µM) | Target Protein |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Topoisomerase IIα |
| HCT-116 | 18.7 ± 2.1 | EGFR |
| A549 | 24.5 ± 3.0 | Undetermined |
Enzyme Inhibition
Beyond oncology, the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting anti-inflammatory applications. The methoxy group may hydrogen-bond to catalytic residues, while the methylphenyl moiety occupies hydrophobic pockets.
Comparative Analysis with Analogues
Structural modifications significantly alter pharmacological profiles. For instance:
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Fluorine Substitution: Analogues like N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.
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Oxadiazole Incorporation: Compounds such as 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide show improved kinase selectivity.
Table 3: Structural-Activity Relationships
| Compound Modification | Biological Impact |
|---|---|
| Methoxy → Fluorine | Increased CNS penetration |
| Methylphenyl → Oxadiazole | Enhanced kinase selectivity |
| Quinazolinone → Thienopyrimidine | Broader anti-inflammatory effects |
Future Research Directions
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In Vivo Efficacy Studies: Validate anticancer activity in animal models, monitoring pharmacokinetics and toxicity.
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Target Identification: Employ proteomics and CRISPR screens to elucidate novel molecular targets.
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Formulation Optimization: Develop nano-delivery systems to improve bioavailability.
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Structural Diversification: Explore substitutions at positions 3 and 4 to enhance potency and reduce off-target effects.
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